molecular formula C8H9ClO B14764729 3-Chloro-5-ethylphenol

3-Chloro-5-ethylphenol

Cat. No.: B14764729
M. Wt: 156.61 g/mol
InChI Key: TVXPDDBBCZWBIE-UHFFFAOYSA-N
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Description

The ethyl group’s electron-donating nature may enhance lipophilicity, influencing its interaction with biological membranes or organic solvents .

Properties

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

3-chloro-5-ethylphenol

InChI

InChI=1S/C8H9ClO/c1-2-6-3-7(9)5-8(10)4-6/h3-5,10H,2H2,1H3

InChI Key

TVXPDDBBCZWBIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-5-ethylphenol can be synthesized through several methods, including nucleophilic aromatic substitution. In this process, a suitable precursor such as 3-chlorophenol undergoes substitution with an ethyl group under specific reaction conditions. The reaction typically involves the use of strong bases and high temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of 5-ethylphenol. This method ensures a high yield of the desired product and is cost-effective for large-scale production. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride, under controlled conditions to prevent over-chlorination .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-ethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-5-ethylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with various biological molecules, affecting their function. The chlorine atom and ethyl group influence the compound’s reactivity and its ability to penetrate biological membranes. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Key Findings :

  • Lipophilicity : Ethyl and trifluoromethyl groups enhance lipid solubility compared to methoxy or hydroxyl groups, impacting bioavailability and environmental persistence.
  • Reactivity : Electron-withdrawing groups (e.g., –CF₃) increase electrophilicity at the aromatic ring, favoring substitution reactions, whereas ethyl groups may sterically hinder such reactions.

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